molecular formula C8H15NO B13254030 2-Azabicyclo[2.2.2]octan-6-ylmethanol

2-Azabicyclo[2.2.2]octan-6-ylmethanol

Cat. No.: B13254030
M. Wt: 141.21 g/mol
InChI Key: WOSXTTVNIMPQIA-UHFFFAOYSA-N
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Description

2-Azabicyclo[222]octan-6-ylmethanol is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it an interesting subject for research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octan-6-ylmethanol typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of piperidine derivatives under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octan-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various amines or alcohol derivatives .

Scientific Research Applications

2-Azabicyclo[2.2.2]octan-6-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-6-ylmethanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.

    2-Oxa-6-azabicyclo[2.2.2]octane: A compound with an oxygen atom in the ring system, offering different chemical properties.

Uniqueness

2-Azabicyclo[2.2.2]octan-6-ylmethanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-azabicyclo[2.2.2]octan-6-ylmethanol

InChI

InChI=1S/C8H15NO/c10-5-7-3-6-1-2-8(7)9-4-6/h6-10H,1-5H2

InChI Key

WOSXTTVNIMPQIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CN2)CO

Origin of Product

United States

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